molecular formula C15H25N3O B3049579 4-(4-(2-甲氧基苯基)哌嗪-1-基)丁-1-胺 CAS No. 21103-33-3

4-(4-(2-甲氧基苯基)哌嗪-1-基)丁-1-胺

货号 B3049579
CAS 编号: 21103-33-3
分子量: 263.38 g/mol
InChI 键: UFJPFLDFMPVGRW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine” is a chemical compound with the molecular formula C17H21N3O . It has a molecular weight of 283.37 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H21N3O/c1-21-17-8-6-16(7-9-17)20-12-10-19(11-13-20)15-4-2-14(18)3-5-15/h2-9H,10-13,18H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis .

科学研究应用

抗菌活性

  • 具有与 4-(4-(2-甲氧基苯基)哌嗪-1-基)丁-1-胺 相关的结构的化合物已证明具有抗菌活性。Bektaş 等人(2007 年)的一项研究合成了新的衍生物并评估了它们对各种微生物的有效性,发现一些具有中等至良好的抗菌活性 (Bektaş 等人,2007 年)

化学合成和表征

  • 已经探索了相关化合物的合成和结构分析。例如,Kumara 等人(2017 年)对新型衍生物进行了晶体结构研究和 DFT 计算,深入了解了它们的分子特性 (Kumara 等人,2017 年)

与脂环胺的反应

  • Castro 等人(2001 年)的研究检查了涉及类似化合物和脂环胺的反应动力学,为理解它们的反应性和在化学合成中的潜在应用提供了有价值的数据 (Castro 等人,2001 年)

在药物开发中的潜力

  • 关于该化合物类似物的研究探索了它们作为药理剂的潜力。Heinrich 等人(2004 年)研究了衍生物作为选择性 5-HT(1A) 激动剂,表明它们与开发治疗情绪障碍症相关的治疗方法有关 (Heinrich 等人,2004 年)

新型衍生物合成

  • 杨启东(2015 年)报道了新衍生物的合成,扩大了这些化合物的化学多样性和潜在应用 (杨启东,2015 年)

属性

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-19-15-7-3-2-6-14(15)18-12-10-17(11-13-18)9-5-4-8-16/h2-3,6-7H,4-5,8-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJPFLDFMPVGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451399
Record name 4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine

CAS RN

21103-33-3
Record name 4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Aminobutyl)-4-(2-methoxyphenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-N(3-cyanopropyl)-4-N(2-methoxyphenyl)piperazine (5 g) was dissolved in a mixture of MeOH and aqueous ammonia (28%) in 1/1 ratio (20 mL) and the mixture is shook in a Parr apparatus in presence of Raney/Ni (500 mg) at 60 psi for 18 h. The catalyst is removed by filtration and the filtrate concentrated in vacuo. The residue is taken in AcOEt, the organic layer is washed three times with H2O, dried over Na2SO4 and concentrated. The oily residue is dissolved in EtOH and aqueous HCl (37%, 15 mL) is added. The obtained hydrochloride salt is crystallized in Et2O to give the title compound B2 (4.5 g, 81%) as crystals. 1H NMR (200 MHz, CDCl3) δ 1.48-1.64 (m, 4H), 2.16 (s, 2H), 2.36-2.43 (m, 2H), 2.57-2.62 (m, 4H), 2.69-2.76 (m, 2H), 3.18-3.23 (m, 4H), 3.79 (s, 3H), 6.40-6.56 (m, 3H), 7.20 (t, 1H). 13C NMR (50 MHz, CDCl3) δ 24.2, 31.6, 42.0, 49.0, 53.1, 55.1, 58.4, 102.4, 104.3, 108.8, 129.7, 152.6, 160.5.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine
Reactant of Route 2
Reactant of Route 2
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine
Reactant of Route 3
Reactant of Route 3
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine
Reactant of Route 4
Reactant of Route 4
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine
Reactant of Route 5
Reactant of Route 5
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine
Reactant of Route 6
Reactant of Route 6
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine

Citations

For This Compound
24
Citations
AH Newman, P Grundt, G Cyriac… - Journal of medicinal …, 2009 - ACS Publications
In the present report, the D3 receptor pharmacophore is modified in the 2,3-diCl- and 2-OCH 3 -phenylpiperazine class of compounds with the goal to improve D3 receptor affinity and …
Number of citations: 99 pubs.acs.org
PP Hazari, S Prakash, VK Meena, N Singh… - RSC …, 2016 - pubs.rsc.org
5-HT1A receptors are known to be implicit in a number of neuropsychiatric fluctuations related to mood and anxiety. Their visualization in the human brain using PET, SPECT or MRI is …
Number of citations: 6 pubs.rsc.org
AK Banala, BA Levy, SS Khatri… - Journal of medicinal …, 2011 - ACS Publications
N-(3-Fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides were prepared and evaluated for binding and function at dopamine D3 receptors (D3Rs) …
Number of citations: 82 pubs.acs.org
M Elek, N Djokovic, A Frank, S Oljacic… - Archiv der …, 2021 - Wiley Online Library
Dopamine is an important neurotransmitter in the human brain and its altered concentrations can lead to various neurological diseases. We studied the binding of novel compounds at …
Number of citations: 9 onlinelibrary.wiley.com
A De Simone, D Russo, GF Ruda, A Micoli… - Journal of medicinal …, 2017 - ACS Publications
We recently reported molecules designed according to the multitarget-directed ligand paradigm to exert combined activity at human fatty acid amide hydrolase (FAAH) and dopamine …
Number of citations: 32 pubs.acs.org
S Ananthan, SK Saini, G Zhou, JV Hobrath… - Journal of medicinal …, 2014 - ACS Publications
Antagonist and partial agonist modulators of the dopamine D3 receptor (D3R) have emerged as promising therapeutics for the treatment of substance abuse and neuropsychiatric …
Number of citations: 45 pubs.acs.org
W Zhang, L Chen, Z Ma, L Du, M Li - Drug Discoveries & …, 2014 - jstage.jst.go.jp
α1-Adrenergic receptors (α1-ARs), as one of the most important members of G proteincoupled receptors (GPCRs), can mediate lots of physiological responses of the sympathetic …
Number of citations: 5 www.jstage.jst.go.jp
J Kühhorn, A Götz, H Hübner… - Journal of medicinal …, 2011 - ACS Publications
Bivalent D 2 agonists may function as useful molecular probes for the discovery of novel neurological therapeutics. On the basis of our recently developed bivalent dopamine D 2 …
Number of citations: 44 pubs.acs.org
A Cappelli, M Manini, S Valenti, F Castriconi… - European Journal of …, 2013 - Elsevier
A new class of serotonin 5-HT 1A receptor ligands related to NAN-190, buspirone and aripiprazole has been designed using our potent 5-HT 3 receptor ligands as templates. The …
Number of citations: 32 www.sciencedirect.com
Z Tu, S Li, J Xu, W Chu, LA Jones, RR Luedtke… - Nuclear medicine and …, 2011 - Elsevier
INTRODUCTION: Four benzamide analogs having a high affinity and selectivity for D 3 versus D 2 receptors were radiolabeled with 11 C or 18 F for in vivo evaluation. METHODS: …
Number of citations: 14 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。